molecular formula C11H10O3 B7902404 Methyl 3-(2-formylphenyl)prop-2-enoate

Methyl 3-(2-formylphenyl)prop-2-enoate

Cat. No.: B7902404
M. Wt: 190.19 g/mol
InChI Key: FECOKXYSVFVXRX-VOTSOKGWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-formylphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the condensation of methyl cinnamate with formylating agents such as formic acid or formamide under acidic conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the formyl group is introduced at the ortho position of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-formylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Methyl 3-(2-carboxyphenyl)prop-2-enoate.

    Reduction: Methyl 3-(2-hydroxymethylphenyl)prop-2-enoate.

    Substitution: Methyl 3-(2-substituted phenyl)prop-2-enoate derivatives.

Scientific Research Applications

Methyl 3-(2-formylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving formyl groups.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which methyl 3-(2-formylphenyl)prop-2-enoate exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the formyl group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of a carboxylic acid. In biological systems, the compound may interact with enzymes that recognize formyl groups, leading to specific biochemical transformations.

Comparison with Similar Compounds

Methyl 3-(2-formylphenyl)prop-2-enoate can be compared with other cinnamate derivatives such as:

    Methyl cinnamate: Lacks the formyl group, making it less reactive in certain chemical transformations.

    Ethyl 3-(2-formylphenyl)prop-2-enoate: Similar structure but with an ethyl ester group, which may influence its reactivity and solubility.

    Methyl 3-(3-formylphenyl)prop-2-enoate: The formyl group is at the meta position, affecting the compound’s electronic properties and reactivity.

Properties

IUPAC Name

methyl (E)-3-(2-formylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-8H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECOKXYSVFVXRX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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